Disperse blue 102
Description
Contextual Significance of Disperse Dyes in Contemporary Industries
Disperse dyes are a class of synthetic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers. tiankunchemical.comautumnchem.com Their primary application is in the textile industry for coloring synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297). tiankunchemical.comautumnchem.comamoghchemicals.in The significance of disperse dyes stems from their ability to produce a wide spectrum of vibrant and long-lasting colors on these materials, which are ubiquitous in modern apparel, home furnishings, and automotive textiles. tiankunchemical.comautumnchem.com
The dyeing process with disperse dyes typically requires high temperatures, which allows the fine dye particles to penetrate and become fixed within the fiber structure, resulting in excellent colorfastness to washing and light. tiankunchemical.comamoghchemicals.in This durability is a critical factor for the longevity and appeal of textile products. autumnchem.com Beyond textiles, disperse dyes are also utilized in the printing industry, particularly for digital textile printing on synthetic fabrics, and in the manufacturing of technical textiles where they can impart functional properties like UV resistance. amoghchemicals.inshreekrishnacorporation.com The rising demand for synthetic fibers in various sectors, including clothing, automotive, and home textiles, underscores the continued importance of disperse dyes in modern manufacturing. meghmaniglobal.com
Historical Trajectories and Evolution of Research on Disperse Blue 102
The history of disperse dyes is intrinsically linked to the development of synthetic hydrophobic fibers. aatcc.org The emergence of cellulose (B213188) acetate in the 1920s created a need for a new class of dyes, as the existing dyes for natural fibers were unsuitable. aatcc.org The disperse dye industry began when it was discovered that water-insoluble dyes could be ground with surface-active agents to form a colloidal dispersion suitable for dyeing. aatcc.org
Research into new disperse dyes intensified in the mid-20th century. A significant development in the 1960s and 1970s was the creation of brilliant blue azo dyes for cellulose acetate, including C.I. This compound, developed by J. B. Dickey and his team at Eastman. aatcc.org While these dyes had moderate lightfastness, they were valued for their strength, excellent gas fastness, and good dyeability. aatcc.org The growing market for polyester and other synthetic fibers spurred further research and an increase in the number of dye producers between 1955 and 1971. aatcc.org this compound is a single azo class dye. worlddyevariety.com
Scope and Objectives of the Academic Review
This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present scientifically accurate information pertaining to its chemical and physical properties, synthesis, and industrial applications. This review will strictly adhere to the outlined sections, focusing solely on the technical aspects of the compound. The content will be based on a survey of existing research and technical data.
Chemical and Physical Properties of this compound
This compound is a dark blue uniform powder with a red-light blue hue. worlddyevariety.comdyestuffscn.com It is a monoazo dye. worlddyevariety.com The key physical and chemical properties of this compound are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C15H19N5O4S |
| Molecular Weight | 365.41 g/mol |
| CAS Registry Number | 12222-97-8 |
| Appearance | Dark blue to purple crystalline powder |
| Boiling Point | 597.4°C at 760 mmHg |
| Flash Point | 315.1°C |
| Density | 1.43 g/cm³ |
| Refractive Index | 1.664 |
| Data sourced from multiple references. worlddyevariety.comchembk.comnih.govchemsrc.com |
Synthesis and Manufacturing of this compound
The manufacturing process for this compound involves a diazo coupling reaction. The synthesis is typically carried out by the diazotization of 5-nitrothiazol-2-amine, which is then coupled with 1-(Ethyl(m-tolyl)amino)propane-1,2-diol. worlddyevariety.comchemicalbook.com The resulting product is the this compound dye. worlddyevariety.com
The general production processes for disperse dyes can be either batch or continuous and often involve high-temperature and high-pressure dyeing methods. meghmaniglobal.com The raw materials for similar dyes often include organic solvents and dispersants derived from fossil fuels. meghmaniglobal.com
Industrial Applications of this compound
The primary industrial application of this compound is in the dyeing and printing of synthetic fibers. worlddyevariety.commade-in-china.com It is specifically applied to acetate and triacetate fibers, providing a red-light blue color. worlddyevariety.comdyestuffscn.comchemicalbook.com The dye is noted for its good lifting force in dyeing processes. worlddyevariety.comdyestuffscn.com It is also suitable for use in discharge printing. worlddyevariety.comdyestuffscn.com
Disperse dyes, in general, are crucial for coloring a wide range of synthetic materials, with polyester being the largest market. autumnchem.com These dyed fabrics are used to produce apparel, home furnishings like curtains and upholstery, and automotive interior textiles. autumnchem.comamoghchemicals.in The high color fastness of disperse dyes makes them suitable for applications where durability to light and washing is important. autumnchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWIIAFGQLMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864323 | |
| Record name | C.I. Disperse Blue 102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69766-79-6, 12222-97-8 | |
| Record name | Disperse Blue 102 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69766-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 102 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Advanced Synthesis Strategies of Disperse Blue 102
Structural Classification and Chromophore Systems of Disperse Blue 102
This compound is classified as a monoazo dye. worlddyevariety.com Its chemical structure features a diazo group connecting a substituted thiazole (B1198619) ring with a substituted aniline (B41778) derivative. nih.govuni.lu The chromophore system, responsible for its color, is centered around this azo bridge (-N=N-) which links the electron-donating substituted aniline component and the electron-withdrawing 5-nitrothiazole (B1205993) moiety. nih.govuni.luaatcc.org This push-pull electronic system is fundamental to its ability to absorb light in the visible spectrum, resulting in its characteristic blue color. The presence of the heterocyclic thiazole ring is a key feature, contributing to the brightness and dyeing properties of the dye. scielo.br
Mechanistic Investigations in this compound Synthesis
The synthesis of this compound and related dyes is a subject of ongoing research to enhance efficiency and yield.
Novel Synthetic Routes for this compound and Related Heterocyclic Azo Dyes
The traditional synthesis of this compound involves the diazotization of 5-nitrothiazol-2-amine, followed by a coupling reaction with 3-[N-ethyl-3-methylanilino]propane-1,2-diol. worlddyevariety.comchemicalbook.com
Diazotization: The process begins with the diazotization of a primary aromatic amine, in this case, 2-amino-5-nitrothiazole. rsc.org This reaction is typically carried out in a strong acidic medium, such as a mixture of glacial acetic acid and propionic acid, with the addition of nitrosylsulfuric acid at low temperatures (0-5 °C) to form a diazonium salt. rsc.orgrsc.org
Azo Coupling: The resulting diazonium salt is then coupled with an aromatic tertiary amine, the coupling component. researchgate.net For this compound, this is 3-[N-ethyl-3-methylanilino]propane-1,2-diol. worlddyevariety.comchemicalbook.com This electrophilic substitution reaction typically occurs under acidic conditions and at low temperatures to ensure the stability of the diazonium salt. researchgate.net
Recent advancements in the synthesis of heterocyclic azo dyes focus on creating more efficient and stable processes. One such approach involves the preparation of stable solid diazonium salts of weakly basic amines, which can be achieved using tert-butyl nitrite (B80452) in the presence of an acid like 1,5-naphthalenedisulfonic acid in an organic solvent like ethyl acetate (B1210297). researchgate.net This method offers advantages such as shorter reaction times, high yields, and milder reaction conditions. researchgate.net
The Gewald synthesis is another significant method for creating aminothiophene derivatives, which are precursors for a variety of azo disperse dyes. sapub.org This one-pot procedure has been influential in the development of new heterocyclic dyes. sapub.org
Exploration of Reaction Pathways and Intermediate Formation in this compound Synthesis
The synthesis of this compound proceeds through the formation of key intermediates. The primary intermediate is the diazonium salt of 2-amino-5-nitrothiazole. rsc.org The stability of this diazonium salt is crucial for the success of the subsequent coupling reaction. The reaction pathway involves the electrophilic attack of the diazonium ion on the electron-rich coupling component.
In the broader context of azo dye synthesis, various mechanistic pathways have been explored. For instance, in the synthesis of certain thiophene-based dyes, intermediate formation can involve the creation of a potassium sulfide (B99878) salt, which then undergoes further reactions. mdpi.com The study of reaction kinetics and the influence of substituents on the reactivity of both the diazo component and the coupling component are active areas of research to optimize the synthesis of dyes like this compound.
Structural Modifications and Derivative Design for Enhanced Performance or Reduced Hazard Profile
To improve the properties of disperse dyes, chemists often modify their molecular structures. For this compound and related dyes, modifications can be aimed at enhancing properties like lightfastness, sublimation fastness, and dyeing affinity for various fibers. aatcc.org Increasing the molecular weight and/or polarity of the dye molecule generally leads to improved sublimation fastness. aatcc.org This can be achieved by introducing larger groups or polar functionalities such as ester, ether, or acylamino groups. aatcc.org
For example, the development of Disperse Blue 79, which contains an m-acetamido group, was a significant advancement for producing navy and black shades on polyesters with good fastness properties. aatcc.org The combination of electron-withdrawing groups on the diazo component and specific substituents on the coupler, like acetamido and alkoxy groups, contributes to the desired blue color and improved fastness. aatcc.org
The design of derivatives also considers the potential for reducing the hazard profile of dyes. Some azo dyes have the potential to release carcinogenic aromatic amines under certain conditions. uark.edu Research into new dye structures aims to minimize this risk by creating more stable molecules.
Advanced Analytical Methodologies for Disperse Blue 102 Detection and Quantification
Chromatographic and Spectrometric Techniques for Disperse Blue 102 Analysis
Chromatographic separation followed by spectrometric detection forms the cornerstone of modern analytical methods for this compound. These techniques allow for the isolation of the target analyte from complex mixtures and its subsequent identification and measurement.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of disperse dyes. lcms.czwaters.com The standard method for analyzing disperse dyes in materials like textiles is often based on HPLC. lcms.czlabrulez.comgimitec.com In this method, the sample extract is injected into the HPLC system, where a high-pressure pump moves it through a column packed with a stationary phase. The differential partitioning of the dye molecules between the mobile and stationary phases results in their separation.
Following separation, various detectors can be employed:
UV/VIS Detection: Given that dyes are chromophoric (light-absorbing) compounds, a UV/Visible spectrophotometric detector is commonly used. It measures the absorbance of the eluting compounds at specific wavelengths, allowing for quantification.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides a higher degree of specificity. The MS detector ionizes the molecules eluting from the column and separates them based on their mass-to-charge ratio (m/z), confirming the identity of this compound with high confidence. lcms.cz The inclusion of a mass detector enhances the information derived from the analysis, including the confirmation of impurity peaks. lcms.cz
Densitometry: While more commonly associated with Thin-Layer Chromatography (TLC), densitometry can be used to quantify the separated spots on a TLC plate, and the DIN 54231 standard procedure for disperse dyes allows for its use in conjunction with chromatographic methods. lcms.czlabrulez.com
For detecting minute quantities of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net This technique is particularly vital for analyzing complex matrices like textiles and wastewater, where target concentrations can be extremely low. roadmaptozero.comshimadzu.comlcms.cz
The LC-MS/MS process involves chromatographic separation followed by a two-stage mass analysis. The first mass spectrometer (MS1) selects the precursor ion of this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This multiple reaction monitoring (MRM) provides a highly specific and sensitive signal, minimizing interferences from the sample matrix. labrulez.com The ZDHC (Zero Discharge of Hazardous Chemicals) Foundation lists liquid extraction followed by LC/MS analysis as the standard method for quantifying this compound in wastewater. roadmaptozero.com LC-MS/MS methods have been developed to screen for and quantify dozens of synthetic dyes, including this compound, with low limits of detection. lcms.cz
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with little to no preparation. researchgate.netnih.gov This method is particularly useful for the direct analysis of solid materials like textile fibers. nih.govojp.gov DART-MS works by exposing the sample to a heated stream of metastable gas (such as helium or nitrogen), which desorbs and ionizes the analytes on the surface. researchgate.net The ionized molecules, including this compound, are then drawn directly into the mass spectrometer for analysis. The simplicity, speed, and sensitivity of DART-MS give it significant potential for forensic analysis and rapid screening applications. nih.gov
Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective tool for the screening and preliminary identification of this compound. lcms.czwaters.comlabrulez.com It is often used as a first step in the analytical process. nih.gov In TLC, a sample extract is spotted onto a plate coated with a thin layer of adsorbent material (like silica (B1680970) gel). The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components of the sample. The resulting spots can be compared to those of a reference standard for identification. nih.govresearchgate.net While not as quantitative or definitive as HPLC or LC-MS/MS, TLC is an effective method for rapid screening of multiple samples before committing to more time-consuming and expensive analyses. researchgate.net
Direct Ionization Mass Spectrometry Approaches (e.g., DART-MS)
Sample Preparation and Extraction Protocols for this compound in Complex Matrices (e.g., Textiles, Wastewater)
The successful analysis of this compound hinges on its effective extraction from the sample matrix. The choice of protocol depends on the nature of the sample.
Textiles: For textile samples, solvent extraction is the most common approach. Methanol is frequently used, often in combination with ultrasonication at an elevated temperature (e.g., 50-70°C) for a set period (e.g., 30 minutes) to facilitate the release of the dye from the fibers. researchgate.netlcms.cz Other solvents, such as dimethylformamide (DMF), have also been found to be effective extraction solvents for disperse dyes from polyester (B1180765) fibers. researchgate.net After extraction, the solution is typically centrifuged and filtered before being analyzed. lcms.cz
Wastewater: Analyzing wastewater for this compound requires a concentration step to detect the low levels typically present. Protocols often involve liquid-liquid extraction or, more commonly, solid-phase extraction (SPE). benettongroup.combenettongroup.comdiva-portal.org In SPE, the wastewater sample is passed through a cartridge containing a solid adsorbent material that retains the dye. The dye is then eluted from the cartridge with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample suitable for LC-MS analysis. diva-portal.org
Method Validation and Inter-laboratory Proficiency Studies for this compound Quantification
To ensure that analytical results are reliable and reproducible, methods for quantifying this compound must be rigorously validated. nih.gov Validation demonstrates that a method is accurate, precise, and suitable for its intended purpose. Key validation parameters include:
Linearity: Establishes that the instrument's response is proportional to the concentration of the analyte over a given range.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
Precision/Repeatability: The closeness of agreement between repeated measurements on the same sample, often expressed as the relative standard deviation (%RSD).
Recovery: The efficiency of the sample preparation and extraction process, determined by analyzing samples spiked with a known amount of the analyte.
Matrix Effect: The influence of other components in the sample matrix on the ionization and measurement of the target analyte.
The table below summarizes validation data from a published LC-MS/MS method for the analysis of multiple synthetic dyes, including this compound. lcms.cz
| Parameter | Result for this compound |
| Linearity (r²) | >0.993 |
| LOQ (ng/mL) | 0.06 - 4.09 (for a suite of 47 dyes) |
| LOD (ng/mL) | 0.02 - 1.35 (for a suite of 47 dyes) |
| Repeatability (%RSD, n=6) | 1.2% - 16.3% at 10 ng/mL |
| Recovery | 81.8% - 114.1% at 10 ng/mL |
| Matrix Effect | 63.0% - 120.9% (for most dyes in the study) |
| Data derived from a study on 47 synthetic dyes. lcms.cz |
Furthermore, inter-laboratory proficiency studies are essential for ensuring consistency and comparability of results among different analytical laboratories. iisnl.com In these studies, a central organizer distributes identical samples to multiple participating labs. Each lab analyzes the sample using their own methods, and the results are compared against a reference value. Such studies, which have included this compound, are crucial for standardizing quantification and upholding the quality of analytical data across the industry. iisnl.com
Toxicological Profiles and Human Health Implications of Disperse Blue 102
Dermal Sensitization and Allergic Contact Dermatitis Induced by Disperse Blue 102
Disperse dyes, including this compound, are recognized as significant causes of allergic contact dermatitis (ACD) from textiles. satra.comresearchgate.netlu.se These dyes are used for coloring synthetic fibers like polyester (B1180765) and nylon, and their low water solubility and loose binding to fabrics can lead to their transfer to the skin, particularly in areas of friction and sweat. aap.org
Comprehensive epidemiological data specifically for this compound sensitization is limited. Several reviews of contact allergy to disperse dyes have highlighted a lack of specific patch testing data for this compound, despite it being listed as a known allergen by some regulatory bodies like the EU Commission. researchgate.netsigmaaldrich.comdntb.gov.uanih.govresearchgate.netmedicaljournals.seresearchgate.net
While general screening studies for textile dye allergies have been conducted, they often focus on a mix of disperse dyes or more commonly reported sensitizers like Disperse Blue 106 and Disperse Blue 124. sigmaaldrich.comdntb.gov.uanih.govresearchgate.netresearchgate.netresearchgate.netchemotechnique.se For instance, a review of 54 studies on contact allergy to disperse dyes found that the average prevalence in screening studies was greater than 1% for Disperse Blue 106, Disperse Blue 124, and Disperse Orange 3, but specific prevalence data for this compound was not available. researchgate.netsigmaaldrich.comnih.govresearchgate.netresearchgate.net Another large-scale investigation in Germany, which examined 24,980 individuals, found a 1.35% prevalence of allergic reactions to a general mix of disperse dyes. mst.dk However, the contribution of this compound to this figure is not specified. The Oeko-Tex standard, which certifies textiles as free from harmful substances, includes this compound in its list of dyes that should not be present on certified fabrics. karger.com
The clinical presentation of dermatitis caused by disperse dyes can be varied. capes.gov.br The most common form is eczematous dermatitis, characterized by erythema, papules, vesicles, and itching. nih.gov The location of the rash often corresponds to areas of direct contact with dyed textiles, especially where there is increased friction and sweating. aap.org
Some studies have identified different clinical subtypes of disperse dye dermatitis, such as an 'eczematous' type and an 'oedematous plaque' type, with the latter being mainly associated with sensitization to disperse blue dyes in general. capes.gov.brresearchgate.net Pustular allergic contact dermatitis, presenting with non-follicular sterile pustules on an erythematous base, has also been associated with disperse blue and red dyes. nih.gov
While these clinical pictures are described for disperse dye allergies, specific dermatopathological features exclusively linked to this compound have not been detailed in the reviewed literature. The diagnosis of textile contact dermatitis can be challenging due to its clinical polymorphism and sometimes unexpected localizations. capes.gov.br
The immunological mechanism of allergic contact dermatitis from disperse dyes involves a Type IV delayed-type hypersensitivity reaction. Disperse dyes, including azobenzene (B91143) disperse dyes, are thought to act as haptens. nih.gov Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a skin protein.
The process begins with the penetration of the dye into the skin, where it binds with endogenous proteins to form a hapten-protein conjugate. This complex is then recognized as foreign by antigen-presenting cells, such as Langerhans cells in the epidermis. These cells process the antigen and present it to T-lymphocytes, leading to the sensitization of the individual. Upon subsequent exposure to the same dye, a more rapid and intense inflammatory response is triggered, resulting in the clinical signs of allergic contact dermatitis. nih.gov It has been suggested that for azo dyes, reductive cleavage of the azo bond on the skin surface or within the skin by skin bacteria could lead to the formation of aromatic amines, which may then be absorbed and induce contact allergy. medicaljournals.se
Cross-reactivity between different disperse dyes and other structurally related compounds is a recognized phenomenon in textile dye allergy. For instance, significant cross-reactivity has been observed between Disperse Blue 106 and Disperse Blue 124, which have similar chemical structures. researchgate.net
There is also evidence of cross-sensitization between certain disperse dyes and p-phenylenediamine (B122844) (PPD), a well-known contact allergen found in hair dyes. researchgate.net This is particularly relevant for azo dyes, as PPD is an aromatic amine, and as mentioned, azo dyes can be broken down into aromatic amine components. medicaljournals.se However, it is important to note that not all patients sensitized to disperse blue dyes will react to PPD. researchgate.net Specific studies detailing the cross-reactivity patterns of this compound with other dyes and azo compounds are not extensively available in the reviewed literature.
Patch testing is the primary diagnostic tool for identifying the causative agent in allergic contact dermatitis. nih.govactasdermo.org For suspected textile dye allergies, a series of common disperse dyes, often in a "textile dye mix," is used for testing. dntb.gov.uaresearchgate.netchemotechnique.se A standard patch testing procedure involves applying a small amount of the suspected allergen to the skin, typically on the back, under an occlusive patch for 48 hours. The test sites are then read at various intervals, such as 48, 72, and 96 hours, to check for a delayed hypersensitivity reaction, which typically manifests as erythema, edema, and vesiculation at the application site. aap.org
To confirm the clinical relevance of a positive patch test, it is often recommended to also test a piece of the suspected garment. sigmaaldrich.comdntb.gov.uanih.gov If the patch test to the garment is positive, further investigation to identify the specific culprit dye is necessary. researchgate.netsigmaaldrich.comdntb.gov.uanih.govresearchgate.netresearchgate.net
While there are established methodologies for patch testing with disperse dyes, a significant challenge highlighted in the literature is the lack of standardized and readily available patch test preparations for all known allergenic dyes, including this compound. researchgate.netsigmaaldrich.comdntb.gov.uanih.govresearchgate.netresearchgate.net The purity and identity of the dyes used for testing are also crucial for accurate diagnosis. sigmaaldrich.comdntb.gov.uanih.gov
Cross-Reactivity Patterns with Structurally Related Disperse Dyes and Azo Compounds
Genotoxicity and Carcinogenicity Assessments of this compound and Analogues
Concerns have been raised about the potential for some disperse dyes to have long-term health effects, including carcinogenicity. satra.com Certain disperse dyes are known to be capable of cleaving to form carcinogenic aromatic amines. roadmaptozero.com
Specific genotoxicity and carcinogenicity data for this compound are not widely available in the public domain. However, assessments of structurally related compounds provide some context. For example, Disperse Blue 1, an anthraquinone-based dye, is listed as "reasonably anticipated to be a human carcinogen" based on evidence from animal studies where it caused tumors in the urinary bladder of rats. nih.gov Disperse Blue 1 has also shown weak mutagenic activity in Salmonella typhimurium and caused sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells. nih.gov
It is important to emphasize that these findings are for Disperse Blue 1 and cannot be directly extrapolated to this compound without specific toxicological studies on the latter. The toxicological profile of a chemical is highly dependent on its specific structure.
In Vitro Genotoxicity Studies (e.g., Ames Test)
For instance, Disperse Blue 1, an anthraquinone (B42736) dye, was found to be weakly mutagenic in multiple strains of Salmonella typhimurium (TA97, TA98, and TA1537) both with and without metabolic activation. iarc.frnih.gov Studies on other disperse azo dyes have also revealed mutagenic properties. A commercial product composed of Disperse Blue 373, Disperse Orange 37, and Disperse Violet 93 tested positive in the Salmonella assay, with Disperse Blue 373 showing a potent mutagenic response of 6,300 revertants per microgram in strain YG1041 with metabolic activation. cetesb.sp.gov.br Furthermore, Disperse Blue 377 was observed to induce gene mutations in both bacteria and mammalian cells in vitro. europa.eu
These findings from related disperse dyes suggest that compounds within this class have the potential for genotoxicity. The mechanism often involves metabolic activation to reactive intermediates that can interact with DNA.
Table 1: Summary of In Vitro Genotoxicity Findings for Related Disperse Dyes
| Compound | Test System | Strains | Metabolic Activation | Result | Reference(s) |
| Disperse Blue 1 | Ames Test | TA97, TA98, TA1537 | With and Without | Positive (Weakly Mutagenic) | iarc.fr, nih.gov |
| Disperse Blue 373 | Ames Test | YG1041 | With | Positive (Potent Mutagen) | cetesb.sp.gov.br |
| Disperse Blue 377 | Bacterial & Mammalian Cell Mutation Assays | Not Specified | Not Specified | Positive | europa.eu |
In Vivo Carcinogenicity Bioassays of Related Disperse Dyes (e.g., Disperse Blue 1) and Relevance to this compound
Long-term animal bioassays are crucial for evaluating the carcinogenic potential of chemical substances. While specific in vivo carcinogenicity studies on this compound are not available, extensive testing has been conducted on the related dye, Disperse Blue 1. The U.S. National Toxicology Program (NTP) performed two-year feed studies in rats and mice.
The NTP concluded there was clear evidence of carcinogenicity in F344/N rats based on the increased incidence of multiple types of urinary bladder neoplasms. iarc.fr In male and female rats, exposure to Disperse Blue 1 led to significant increases in transitional-cell papillomas and carcinomas. Additionally, increases in squamous-cell papillomas and carcinomas were observed in female rats, and leiomyomas/leiomyosarcomas (smooth muscle tumors) of the bladder were found in both sexes. iarc.fr The presence of urinary bladder calculi was also a notable finding in the treated rats. iarc.fr
These findings in a related dye are significant for the safety assessment of this compound. Although Disperse Blue 1 is an anthraquinone dye and this compound is an azo dye, the demonstrated carcinogenicity of a widely used disperse dye raises concerns for other dyes in this functional class, warranting careful evaluation of their metabolic fate and potential to form carcinogenic intermediates.
Table 2: Summary of NTP Carcinogenicity Findings for Disperse Blue 1 in Rats
| Species | Sex | Target Organ | Neoplasm Type | Conclusion | Reference(s) |
| F344/N Rat | Male & Female | Urinary Bladder | Transitional-Cell Papilloma and Carcinoma | Clear Evidence of Carcinogenicity | iarc.fr |
| F344/N Rat | Male & Female | Urinary Bladder | Leiomyoma and Leiomyosarcoma | Clear Evidence of Carcinogenicity | iarc.fr |
| F344/N Rat | Female | Urinary Bladder | Squamous-Cell Papilloma and Carcinoma | Clear Evidence of Carcinogenicity | iarc.fr |
Metabolic Activation and Aromatic Amine Cleavage in Relation to Carcinogenic Potential
The carcinogenic potential of many azo dyes is linked to their metabolism within the body. A primary metabolic pathway is the reductive cleavage of the azo bond (–N=N–). This biotransformation is primarily carried out by azoreductase enzymes produced by the intestinal microflora. The process breaks the dye molecule into its constituent aromatic amines, some of which are known or suspected carcinogens.
This compound is an azo dye with the chemical structure 3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol. Reductive cleavage of its azo bond is predicted to yield two primary aromatic amine metabolites:
2-amino-5-nitrothiazole
3-[N-ethyl-3-methyl-4-aminoanilino]propane-1,2-diol
Significant toxicological concern arises from the formation of 2-amino-5-nitrothiazole . This compound is classified as "Suspected of causing cancer (Carcinogenicity, Category 2)" by the European Chemicals Agency (ECHA). It is also classified as harmful if swallowed and is an irritant to the skin and eyes. The known carcinogenic and mutagenic properties of aromatic amines formed during metabolism are a key mechanism by which parent azo dyes can initiate cancer. cetesb.sp.gov.br The genotoxicity of the parent dye is often dependent on this metabolic activation step.
Other Potential Health Impacts of this compound Exposure
Ocular and Respiratory Systemic Effects
Exposure to this compound may cause local irritation to the eyes and respiratory system. Safety data sheets for the compound indicate that it is an eye irritant. Furthermore, its potential metabolite, 2-amino-5-nitrothiazole, is classified as causing serious eye irritation and may cause respiratory irritation. This suggests that both the parent dye and its breakdown products could pose a risk to these systems upon direct contact or inhalation of dust or aerosols.
Oxidative Stress Induction and Antioxidant Enzyme Dysregulation
A growing body of evidence suggests that a common mechanism of toxicity for various synthetic dyes is the induction of oxidative stress. While studies on this compound are lacking, research on other disperse dyes has shown that exposure can disrupt the balance between reactive oxygen species (ROS) and the cell's antioxidant defense systems.
For example, studies on disperse dyes like Disperse Blue 124 and Disperse Yellow 7 have demonstrated their ability to increase levels of lipid peroxidation, a marker of oxidative damage to cell membranes. This is often accompanied by a compensatory, and sometimes dysregulated, response from antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). These enzymes are the body’s primary defense against cellular damage from ROS. The dysregulation of these enzymes by disperse dyes indicates that exposure can lead to a state of oxidative stress, which is implicated in a wide range of pathologies, including cancer and inflammatory diseases.
Environmental Occurrence, Fate, and Remediation Strategies for Disperse Blue 102
Occurrence and Distribution of Disperse Blue 102 in Aquatic Environments
The release of untreated or inadequately treated textile wastewater is the primary source of this compound in aquatic ecosystems. researchgate.net These dyes are designed to be persistent to withstand washing and light exposure, which contributes to their longevity in the environment. researchgate.net As non-ionic and sparingly soluble compounds, disperse dyes like this compound can be found suspended in water bodies. researchgate.netmdpi.com
Studies have detected various disperse dyes, including those structurally similar to this compound, in river water and sediments, particularly downstream from textile manufacturing facilities. unesp.br For instance, research conducted in Brazil on the Piracicaba River, which receives effluent from a major textile industrial area, identified the presence of several disperse dyes. unesp.br The concentration of these dyes was found to be higher during the dry season, indicating that lower river flow rates can lead to increased pollutant concentrations. unesp.br The presence of these dyes is a concern as they can reduce light penetration in water, affecting aquatic photosynthesis, and some azo dyes have been classified as potentially carcinogenic. pnrsolution.orgmdpi.com
Degradation Pathways and Transformation Products of this compound
The degradation of this compound can occur through both chemical and biological processes, leading to the formation of various transformation products.
Chemical Degradation Processes (e.g., Advanced Oxidation Processes: Fenton, Ozonation, Photocatalysis)
Advanced Oxidation Processes (AOPs) are a prominent group of chemical treatment methods effective in degrading complex organic molecules like this compound. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and break down the dye structure. ohsu.edu
Fenton and Photo-Fenton Oxidation: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. unimap.edu.myascelibrary.com The efficiency of this process is highly dependent on factors such as pH (typically optimal in the acidic range of 2-4), and the concentrations of Fe²⁺ and H₂O₂. ascelibrary.comresearchgate.net The photo-Fenton process enhances the degradation rate by using UV or solar light to regenerate Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. ascelibrary.com Studies on similar disperse dyes have demonstrated high color and Chemical Oxygen Demand (COD) removal efficiencies using these methods. ascelibrary.comresearchgate.net For instance, the Ozone-Fenton process has been shown to achieve up to 85% COD removal for Disperse Blue 79 under optimal conditions. researchgate.net
Ozonation: Ozonation involves bubbling ozone (O₃) gas through the dye-containing wastewater. Ozone is a powerful oxidizing agent that can directly react with the dye molecules or decompose to form hydroxyl radicals, especially at higher pH values. gnest.org Research on various disperse dyes has shown that ozonation is an effective method for decolorization, with the reaction rate increasing with the applied ozone dose and under basic conditions. gnest.org
Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or visible light, generates electron-hole pairs. jetir.orgnih.gov These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules. nih.gov The efficiency of photocatalysis is influenced by parameters like pH, catalyst dosage, and dye concentration. jetir.org For example, studies on the photocatalytic degradation of Disperse Blue 79 using a ZnO/Mn nanocatalyst found optimal conditions at pH 8.5. jetir.org
Biological Degradation Mechanisms (e.g., Fungal, Bacterial, Algal Bioremediation)
Bioremediation offers an environmentally friendly approach to degrading this compound, utilizing the metabolic capabilities of microorganisms.
Fungal Bioremediation: Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of dyes due to their production of extracellular ligninolytic enzymes like laccases, manganese peroxidases, and lignin (B12514952) peroxidases. envirobiotechjournals.combiotechnologia-journal.orgnih.gov These enzymes have a non-specific action and can break down complex aromatic structures. biotechnologia-journal.org The degradation process can involve both biosorption of the dye onto the fungal mycelia and subsequent enzymatic breakdown. envirobiotechjournals.comnih.gov Various fungal species, including Aspergillus and Phanerochaete chrysosporium, have demonstrated the ability to decolorize and degrade disperse dyes. nih.govnih.gov
Bacterial Bioremediation: Bacteria can also play a significant role in the breakdown of azo dyes. The initial step in the bacterial degradation of azo dyes is often the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, which leads to the formation of aromatic amines. These amines can then be further degraded under aerobic conditions. The effectiveness of bacterial degradation can be enhanced by using microbial consortia.
Algal Bioremediation: Microalgae have also been investigated for their potential in dye removal. The process can occur through biosorption, where the dye molecules bind to the surface of the algal cells, or through biodegradation, where the algae metabolize the dye. researchgate.net For instance, the microalga Chlorella sorokiniana has been shown to achieve significant removal of Disperse Blue 2BLN. researchgate.net
Identification and Ecotoxicological Assessment of this compound Metabolites
The degradation of this compound, whether through chemical or biological means, results in the formation of various intermediate compounds or metabolites. The complete breakdown of the dye molecule into simpler, non-toxic substances like carbon dioxide and water is known as mineralization. envirobiotechjournals.com
However, incomplete degradation can lead to the formation of metabolites that may be more toxic than the parent dye compound. For example, the reductive cleavage of the azo bond in azo dyes can produce aromatic amines, some of which are known to be carcinogenic and mutagenic. pnrsolution.org Therefore, it is crucial to identify these degradation products and assess their ecotoxicological effects. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify these metabolites. nih.gov Ecotoxicity assessments, using organisms such as Vibrio fischeri, are then performed to evaluate the toxicity of the treated effluent.
Adsorption and Removal Technologies for this compound from Aqueous Solutions
Adsorption is a widely used and effective physical method for removing dyes from wastewater. It involves the accumulation of dye molecules onto the surface of a solid adsorbent material. pnrsolution.org
Adsorbent Materials Development and Characterization (e.g., Biochar, Activated Carbon)
The effectiveness of the adsorption process largely depends on the properties of the adsorbent material, such as its surface area, porosity, and surface chemistry.
Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it a very effective adsorbent for a wide range of dyes, including disperse dyes. scirp.orgfrontiersin.org It can be produced from various carbonaceous materials. scirp.org Studies have shown that activated carbon can achieve high removal efficiencies for disperse dyes. tsijournals.comresearchgate.net For instance, activated carbon derived from Iraqi date palm seeds demonstrated a higher removal percentage for a disperse blue dye compared to commercial activated carbon. tsijournals.com
Biochar: Biochar is a carbon-rich material produced by the pyrolysis of biomass in an oxygen-limited environment. mdpi.commdpi.com It is considered a low-cost and environmentally friendly alternative to activated carbon. mdpi.com The adsorption capacity of biochar can be influenced by the feedstock used for its production and the pyrolysis conditions. mdpi.com Various agricultural wastes, such as coffee husks and nutshells, have been successfully used to produce biochar for dye removal. tci-thaijo.orgajgreenchem.com The surface of biochar can also be modified to enhance its adsorption capacity for specific pollutants. tci-thaijo.org
Interactive Data Table: Adsorption Studies of Disperse Dyes
| Adsorbent | Dye | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |
|---|---|---|---|---|---|
| Iraqi Date Palm Seeds Activated Carbon | Disperse Blue | 8.13 | 66.47 | pH 7, Contact time 60 min | tsijournals.com |
| Modified Coffee Husk Biochar | Disperse Blue 56 | - | 9.7 | - | tci-thaijo.org |
| Slag | Disperse Dye | 1.3 | 94 | - | researchgate.net |
| Cenosphere | Disperse Blue 79:1 | - | 78 | - | pnrsolution.org |
Adsorption Kinetics and Isotherms of this compound
The study of adsorption kinetics and isotherms is crucial for understanding the mechanisms and efficiency of removing this compound from aqueous solutions. Adsorption kinetics describes the rate of dye uptake, while adsorption isotherms explain the equilibrium distribution of dye molecules between the liquid and solid phases.
Adsorption Kinetics The rate of adsorption is often analyzed using kinetic models such as the pseudo-first-order and pseudo-second-order models. For disperse dyes, including this compound, studies frequently show that the adsorption process is best described by the pseudo-second-order kinetic model. tsijournals.commdpi.commdpi.comdergipark.org.tr This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.gov For instance, in a study using activated carbon from Iraqi date seeds, the adsorption kinetics of a disperse blue dye were more accurately represented by a pseudo-second-order model. tsijournals.com Similarly, research on removing an azo dye mixture containing this compound with Luffa cylindrica also found that the process followed pseudo-second-order kinetics. mdpi.com
The intra-particle diffusion model is also used to determine if diffusion within the pores of the adsorbent is the rate-controlling step. researchgate.net Often, the adsorption process involves multiple mechanisms, starting with surface adsorption followed by intra-particle diffusion. researchgate.net
Adsorption Isotherms Equilibrium data for the adsorption of this compound are commonly analyzed using the Langmuir and Freundlich isotherm models. tsijournals.comrecentscientific.com The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites. tsijournals.comrsisinternational.org The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. recentscientific.com
Several studies have found that the Langmuir isotherm provides a better fit for the experimental data of disperse dye adsorption than the Freundlich model. tsijournals.commdpi.comdergipark.org.tricm.edu.pl This indicates that the adsorption process tends to be monolayer coverage of the dye molecules onto the adsorbent surface. ekb.eg For example, when using activated carbon prepared from date seeds to adsorb a disperse blue dye, the equilibrium data were best fitted with the Langmuir isotherm model, showing a maximum monolayer adsorption capacity of 8.13 mg/g. tsijournals.com Likewise, the adsorption of an azo dye mixture containing this compound onto Luffa cylindrica was also best described by the Langmuir isotherm. mdpi.com
| Adsorbent | Best-Fit Kinetic Model | Best-Fit Isotherm Model | Maximum Adsorption Capacity (q_max) | Reference |
|---|---|---|---|---|
| Activated Carbon (from Date Seeds) | Pseudo-second-order | Langmuir | 8.13 mg/g | tsijournals.com |
| Luffa cylindrica | Pseudo-second-order | Langmuir | 161.29 mg/g (for azo dye mixture) | mdpi.com |
| Fe3O4 embedded acrylamide (B121943) polymer | Pseudo-second-order | Langmuir | Not Specified | dergipark.org.tr |
Integrated Treatment Systems for Textile Wastewater Containing this compound
Given the complex and recalcitrant nature of textile effluents, which often contain a mix of dyes like this compound, a single treatment method is frequently insufficient. jscholaronline.org Integrated or hybrid systems that combine multiple treatment processes are often necessary to achieve high removal efficiencies and complete mineralization of pollutants. scispace.com These systems leverage the strengths of different technologies, such as combining biological treatments with advanced oxidation processes (AOPs) or physical separation methods. scispace.comdeswater.com
Biological-Based Integrated Systems A common and effective approach is the combination of anaerobic and aerobic biological treatment. pantareiwater.com Anaerobic processes are highly effective at decolorizing azo dyes through the reductive cleavage of the azo bonds. pantareiwater.com The subsequent aerobic stage is then used to degrade the aromatic amines formed during the anaerobic phase, which can be colorless but still environmentally harmful. pantareiwater.com This sequential treatment can be implemented in separate reactors or within a single integrated reactor. pantareiwater.com
Advanced Oxidation Processes (AOPs) AOPs are powerful methods that rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. dergipark.org.tr Common AOPs used for textile wastewater include ozonation, Fenton/Fenton-like oxidation, and photocatalysis. jscholaronline.orgdergipark.org.tr
Ozonation: Involves bubbling ozone (O₃) through the wastewater. Ozone is a strong oxidant that can directly break down dye molecules. docsdrive.com Combining ozonation with other processes, like membrane filtration, has been shown to be effective for treating reactive dye wastewater. docsdrive.com
Fenton/Fenton-like Oxidation: This process uses hydrogen peroxide (H₂O₂) in the presence of a catalyst (typically iron salts) to generate hydroxyl radicals. dergipark.org.tr Pre-treating wastewater with electrocoagulation before applying the Fenton process can significantly improve efficiency by first removing suspended solids and colloids. dergipark.org.tr
Photocatalysis: This AOP employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, when irradiated with UV or visible light, generates electron-hole pairs that produce reactive oxygen species. researchgate.netresearchgate.net These species then degrade the dye molecules. nih.gov Studies have demonstrated the photocatalytic degradation of disperse blue dyes using nano-TiO₂ film electrodes and ZnO nanocatalysts. researchgate.netjetir.org
Combining AOPs with adsorption or biological treatments can create a synergistic effect, where one process removes the bulk of the color and the other degrades the remaining recalcitrant compounds, leading to a higher quality effluent. deswater.com
An in-depth examination of the regulatory frameworks, risk management protocols, and emerging sustainable alternatives concerning the chemical compound this compound.
Regulatory Frameworks and Risk Management of Disperse Blue 102
The use of Disperse Blue 102 in consumer products, particularly textiles, is subject to a growing body of international and national regulations driven by concerns over its potential as a skin sensitizer. These frameworks aim to manage and mitigate risks for both consumers and workers.
Future Research Directions and Unaddressed Challenges in Disperse Blue 102 Studies
Advancements in In Silico Modeling for Predicting Disperse Blue 102 Toxicity and Reactivity
The development of computational, or in silico, models represents a crucial frontier in the toxicological assessment of chemicals like this compound. These methods offer a cost-effective and ethical alternative to traditional animal testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a key area of development. These models correlate the structural or physical properties of chemicals with their biological activities, including toxicity. nih.govresearchgate.net For azo dyes, QSAR models can be trained on existing toxicological data to predict the carcinogenicity or mutagenicity of new or untested compounds based on their molecular features. nih.govtandfonline.com However, existing QSAR models have shown limited predictive power for aromatic azo compounds, often resulting in false positive predictions. oup.com Future research should focus on building more robust QSAR models specifically for this class of dyes by using larger, more curated datasets for training and employing improved algorithms like the k-nearest neighbors (k-NN) method. oup.com Models based on Simplified Molecular Input-Line Entry System (SMILES) descriptors have also shown promise and could be further refined for greater accuracy. oup.comresearchgate.net
Molecular docking is another powerful in silico tool that can predict the binding interactions between a ligand (like this compound) and a biological target, such as an enzyme or DNA. sciensage.info For instance, docking studies have been used to analyze how different disperse dyes interact with enzymes like acetylcholinesterase. nih.gov Future studies could use molecular docking to investigate how this compound and its potential metabolites interact with key biological macromolecules, providing insights into its mechanism of toxicity. sciensage.inforesearchgate.net The development of integrated approaches, combining data from multiple in silico tools within an Adverse Outcome Pathway (AOP) framework, will be essential for creating more reliable predictions of the health effects of this compound. ljmu.ac.uk
Longitudinal Studies on Human Exposure and Health Outcomes Associated with this compound
Currently, there is a significant lack of epidemiological and longitudinal studies that specifically evaluate the long-term health outcomes of human exposure to this compound. While the carcinogenicity of some azo dyes is linked to their metabolic byproducts, such as benzidine, detailed human data for individual dyes remains scarce. nih.govnih.gov
The primary routes of human exposure to disperse dyes are through dermal contact with colored textiles and inhalation. mst.dktsu.edu The lipophilic nature of disperse dyes may facilitate their transfer to human skin, where skin microflora can metabolize them through the cleavage of the azo bond, releasing potentially harmful aromatic amines. nih.govtsu.edu A significant challenge in conducting longitudinal studies is quantifying long-term, low-dose exposure and isolating the effects of a single dye from the complex mixture of chemicals individuals are exposed to daily.
Future research should aim to establish long-term cohort studies focusing on populations with occupational exposure, such as textile workers. mst.dk These studies would need to develop sensitive biomarkers of exposure to accurately measure the internal dose of this compound and its metabolites. Investigating the role of the human intestinal microbiome in metabolizing ingested azo dyes is another critical area, as gut bacteria possess significant azoreductase activity that can generate carcinogenic aromatic amines. tsu.edunih.gov Understanding these metabolic pathways is crucial for assessing the systemic health risks associated with chronic exposure. nih.govemanresearch.org
Innovative Bioremediation and Green Chemistry Approaches for this compound Management
Conventional wastewater treatment methods are often ineffective at completely removing recalcitrant azo dyes like this compound. mdpi.comresearchgate.net This has spurred research into innovative and environmentally friendly management strategies.
Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants. nih.govmdpi.com The primary mechanism for bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases, which typically occurs under anaerobic conditions. mdpi.comenvirobiotechjournals.com This initial step decolorizes the dye but can produce potentially toxic aromatic amines, which are then ideally degraded further under aerobic conditions. mdpi.comenvirobiotechjournals.com The use of microbial consortia, combining different bacterial and fungal strains, has shown potential for more complete degradation of textile effluents. envirobiotechjournals.comscirp.org Future research should focus on identifying and optimizing microbial strains or consortia specifically effective against this compound and assessing the toxicity of any resulting metabolites to ensure a truly "green" remediation process. researchgate.netresearchgate.net
Interactive Data Table: Bioremediation and AOP Studies
| Technology | Key Mechanism | Target Pollutant(s) | Reported Efficiency | Reference(s) |
| Bioremediation | ||||
| Bacterial Degradation | Reductive cleavage of azo bonds by azoreductases | Various Azo Dyes | 62-97% decolorization | mdpi.com |
| Fungal Degradation | Adsorption and enzymatic degradation (laccases, peroxidases) | Disperse and Reactive Dyes | Up to 93% decolorization | envirobiotechjournals.comscirp.org |
| Algal Bioremediation | Biosorption and biodegradation | Disperse Orange 2RL | Up to 98.14% decolorization | researchgate.net |
| AOPs | ||||
| Ozonation | Generation of hydroxyl radicals (•OH) from ozone | Textile Wastewater | 93.7% dye removal | mdpi.com |
| Fenton Process | Generation of •OH from H₂O₂ and Fe²⁺ catalyst | Direct Blue 71 | 94% color reduction | ijcce.ac.ir |
| Photoelectrocatalysis | Visible light-enhanced generation of •OH on catalyst surface | 2,4-dichlorophenol | Effective degradation | researchgate.net |
Standardization of Analytical and Toxicological Testing Protocols for this compound
The lack of standardized protocols for both analytical detection and toxicological evaluation of this compound presents a significant challenge for regulatory bodies and risk assessment.
For analytical testing , methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to detect and quantify disperse dyes in textiles. labrulez.comlcms.cz Standardized methods, such as DIN 54231, exist for some disperse dyes, but a universally accepted and validated protocol specifically for this compound across various matrices (e.g., wastewater, textiles, biological samples) is needed. labrulez.comgimitec.com Future efforts should focus on developing and validating robust, sensitive, and reproducible analytical methods to ensure data comparability across different laboratories. lcms.cz
For toxicological testing , the Ames test is a common initial screening for mutagenicity. sdc.org.uk However, for azo dyes, standard protocols may not be sufficient as metabolic activation is required to detect the mutagenic potential of the resulting aromatic amines. mst.dkeuropa.eu The Prival test, a modified Ames test that simulates the reductive cleavage of the azo bond, has been found to be more suitable for this class of compounds. sdc.org.uk There is a pressing need to standardize the toxicological testing battery for this compound, ensuring that appropriate metabolic activation systems are included in genotoxicity assays. europa.eu Establishing clear guidelines for assessing dermal sensitization, carcinogenicity, and reproductive toxicity, moving beyond simple screening assays, is essential for a comprehensive hazard assessment. nih.gov
Q & A
Q. What are the key chemical characteristics of Disperse Blue 102 that influence its dyeing performance?
this compound (C15H19N5O4S, CAS 12222-97-8) is a single azo dye with a molecular weight of 365.41. Its solubility in hydrophobic substrates (e.g., acetate fibers) is critical for dye uptake, while its nitro and thiazole groups contribute to light absorption properties. Researchers should verify structural integrity using techniques like NMR and FTIR, and correlate spectral data with dyeing efficiency .
Q. How is this compound synthesized, and what parameters affect reaction yield?
The synthesis involves diazotization of 5-nitrothiazol-2-amine followed by coupling with 1-(ethyl(m-tolyl)amino)propane-1,2-diol. Key parameters include:
- Diazotization temperature (optimized at 0–5°C to prevent premature decomposition).
- pH control during coupling (acidic conditions stabilize the diazo intermediate).
- Catalyst selection (e.g., sodium nitrite for diazotization efficiency). Researchers should use HPLC to monitor intermediate purity and kinetic studies to optimize yields .
Q. What are the standardized fastness properties of this compound on acetate fibers?
Fastness data under ISO and AATCC standards are summarized below:
| Test | Fading (ISO) | Stain (ISO) | Fading (AATCC) | Stain (AATCC) |
|---|---|---|---|---|
| Light | 3-4 | 4-5 | 3-4 | 4 |
| Washing | 4-5 | 5 | 4 | 4-5 |
| Perspiration | 4-5 | 4-5 | N/A | N/A |
Deviations may arise from substrate pretreatment or dye concentration variations. Standardize testing protocols using controlled bath ratios and curing times .
Advanced Research Questions
Q. How can experimental design resolve contradictions in reported photostability data for this compound?
Contradictions often stem from differences in UV exposure intensity, substrate composition, or dye aggregation. To address this:
- Use accelerated weathering tests with calibrated UV lamps (e.g., QUV Accelerated Weathering Tester).
- Control for substrate hydrophobicity and dye concentration gradients.
- Apply multivariate regression to isolate factors affecting degradation rates. Cross-reference findings with computational models (e.g., DFT for predicting bond dissociation energies) .
Q. What methodologies are effective for analyzing this compound’s degradation byproducts in wastewater?
Advanced approaches include:
- LC-MS/MS : Identify aromatic amines and sulfonated intermediates with high sensitivity.
- Toxicity assays : Use Vibrio fischeri bioassays to correlate degradation efficiency with ecotoxicity reduction.
- Machine learning : Train models on existing degradation datasets to predict byproduct formation under varying pH and oxidant conditions. Validate with controlled batch experiments .
Q. How can structural modifications improve the wash fastness of this compound without compromising color strength?
Proposed strategies:
- Introduce sulfonic acid groups to enhance fiber affinity.
- Replace the ethyl group in the coupling component with longer alkyl chains to increase hydrophobic interactions.
- Evaluate modifications via computational docking simulations (e.g., AutoDock for fiber-dye binding energy analysis) and validate through repeated wash cycles with spectrophotometric color retention measurements .
Q. What statistical methods are appropriate for comparing this compound’s performance across heterogeneous studies?
Use meta-analysis techniques:
- Aggregate data from studies reporting dye uptake (%) and fastness ratings.
- Apply random-effects models to account for variability in experimental conditions (e.g., dye bath pH, temperature).
- Conduct sensitivity analysis to identify outliers or confounding variables (e.g., fiber type). Tools like R’s
metaforpackage or Python’sstatsmodelsare recommended .
Methodological Guidelines
- Data Collection : Prioritize peer-reviewed studies over commercial databases. For spectral data, reference the SDBS or PubChem platforms.
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing when studying dye degradation .
- Reproducibility : Document reaction conditions (e.g., molar ratios, catalysts) and instrument calibration details (e.g., UV-Vis wavelength accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
